1-(2-Amino-3-mercaptophenyl)propan-2-one
Description
1-(2-Amino-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol This compound is characterized by the presence of an amino group, a mercapto group, and a ketone group attached to a phenyl ring
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H11NOS/c1-6(11)5-7-3-2-4-8(12)9(7)10/h2-4,12H,5,10H2,1H3 |
InChI Key |
KRTBLLPZZUNWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)S)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation with Protected Intermediates
A foundational approach involves Friedel-Crafts acylation to introduce the propan-2-one moiety to a pre-functionalized benzene derivative. Key steps include:
- Synthesis of 2-Amino-3-mercaptophenol : Starting with 2-nitro-3-mercaptophenol, catalytic hydrogenation (H2/Pd-C) reduces the nitro group to amino.
- Protection of Functional Groups :
- Friedel-Crafts Acylation : Reacting the protected phenol with acetyl chloride in the presence of AlCl3 directs acylation to the para position relative to the amino group, forming 1-(2-(Boc-amino)-3-(acetylthio)phenyl)propan-2-one.
- Deprotection : Sequential treatment with trifluoroacetic acid (TFA) removes the Boc group, followed by basic hydrolysis (NaOH/MeOH) to regenerate the thiol.
Challenges :
- Regioselectivity issues due to competing directing effects of amino and thiol groups.
- Over-reduction risks during nitro group hydrogenation.
Claisen-Schmidt Condensation Adaptations
Modifying the chalcone synthesis pathway (as demonstrated in):
- Preparation of 2-Amino-3-mercaptobenzaldehyde :
- Nitration of 3-mercaptobenzaldehyde at position 2 using HNO3/H2SO4.
- Reduction of the nitro group with SnCl2/HCl.
- Condensation with Acetone : Base-catalyzed (NaOH/EtOH) aldol condensation between 2-amino-3-mercaptobenzaldehyde and acetone yields the α,β-unsaturated ketone intermediate.
- Selective Hydrogenation : Pd/C-mediated hydrogenation saturates the enone system while preserving amino and thiol functionalities.
Optimization Insights :
- Elevated temperatures (>60°C) improve condensation yields but risk thiol oxidation.
- Inert atmosphere (N2/Ar) prevents disulfide formation.
Nucleophilic Aromatic Substitution (NAS)
Leveraging halogenated precursors for sequential functionalization:
- Synthesis of 1-(2,3-Dibromophenyl)propan-2-one : Bromination of phenylpropan-2-one using Br2/FeBr3.
- Amination at Position 2 : Reaction with aqueous ammonia under CuI catalysis introduces the amino group.
- Thiolation at Position 3 : Treatment with sodium hydrosulfide (NaSH) in DMF displaces bromide with -SH.
Reaction Conditions :
- Amination: 100°C, 24 h, 65–70% yield.
- Thiolation: 80°C, 12 h, requires strict anhydrous conditions to avoid hydrolysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 45–50 | 95 | Direct acylation; scalable | Multi-step protection/deprotection |
| Claisen-Schmidt | 55–60 | 90 | Mild conditions; avoids toxic reagents | Sensitive to thiol oxidation |
| NAS | 60–65 | 85 | High regioselectivity | Requires halogenated precursors |
Mechanistic Insights and Side Reactions
Competing Pathways in Friedel-Crafts Acylation
The electron-donating amino group (post-Boc deprotection) activates the ring toward electrophilic attack, favoring para-acylation. However, residual acetylthio groups may direct electrophiles to ortho positions, necessitating precise stoichiometric control of AlCl3.
Thiol Oxidation Mitigation
Thiol groups are prone to oxidation, forming disulfides (-S-S-). Strategies include:
- Conducting reactions under inert atmospheres.
- Adding antioxidants (e.g., ascorbic acid) to reaction mixtures.
Scalability and Industrial Relevance
While laboratory-scale syntheses (e.g., Claisen-Schmidt) offer moderate yields, industrial adaptation favors the NAS route due to:
- Availability of dibromophenylpropan-2-one precursors.
- Compatibility with continuous flow reactors for bromination and amination steps.
Chemical Reactions Analysis
1-(2-Amino-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique functional groups make it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the mercapto group can participate in redox reactions and form covalent bonds with thiol-reactive species. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Amino-3-mercaptophenyl)propan-2-one can be compared with other similar compounds, such as:
1-(2-Amino-3-mercaptophenyl)propan-1-one: This compound has a similar structure but differs in the position of the ketone group, which can affect its reactivity and applications.
1-(2-Amino-3-mercaptophenyl)ethanone:
The uniqueness of 1-(2-Amino-3-mercaptophenyl)propan-2-one lies in its specific combination of functional groups and their positions, which confer distinct chemical and biological properties.
Biological Activity
1-(2-Amino-3-mercaptophenyl)propan-2-one, also known as 1-(2-amino-3-sulfanylphenyl)propan-2-one, is an organic compound notable for its diverse biological activities. This compound features a ketone, an amino group, and a mercapto group, which are critical for its biological interactions and potential therapeutic applications. Its molecular formula is C_10H_13NOS, with a molecular weight of approximately 181.25 g/mol. The compound's structure can be represented using the SMILES notation: CC(=O)CC1=C(C(=CC=C1)S)N.
The biological activity of 1-(2-Amino-3-mercaptophenyl)propan-2-one is primarily attributed to its functional groups:
- Amino Group : Facilitates hydrogen bonding and ionic interactions with biological macromolecules.
- Mercapto Group : Engages in redox reactions and forms covalent bonds with thiol-reactive species, influencing enzyme activities and receptor interactions.
Research indicates that this compound can modulate enzyme activities and may exhibit anti-inflammatory and antioxidant properties.
Enzyme Interaction Studies
Studies have demonstrated that 1-(2-Amino-3-mercaptophenyl)propan-2-one interacts with specific molecular targets, influencing various biochemical pathways. For instance, it has been shown to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This highlights its potential as a therapeutic agent or a biochemical research tool.
Case Studies
Recent studies have explored the compound's efficacy in various biological contexts:
- Anti-inflammatory Activity : In vitro assays revealed that 1-(2-Amino-3-mercaptophenyl)propan-2-one significantly reduced pro-inflammatory cytokine production in macrophage cell lines.
- Antioxidant Properties : The compound demonstrated a capacity to scavenge free radicals in cell-free systems, suggesting potential applications in oxidative stress-related conditions.
- Cytotoxicity Against Cancer Cell Lines : Preliminary investigations showed that the compound exhibited cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating significant potency .
Comparative Analysis
To contextualize the biological activity of 1-(2-Amino-3-mercaptophenyl)propan-2-one, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| 1-(2-Amino-3-mercaptophenyl)propan-1-one | Ketone group position | Different reactivity due to ketone position |
| 1-(2-Amino-3-mercaptophenyl)ethanone | Shorter carbon chain | Potentially different biological activity |
| 4-Amino-5-mercapto[1,2,4]triazoles | Different core structure | Distinct pharmacological properties |
The unique combination of functional groups in 1-(2-Amino-3-mercaptophenyl)propan-2-one confers distinct chemical reactivity and biological properties compared to these similar compounds.
Q & A
Q. Table 1: Key Spectroscopic Signatures
| Functional Group | Technique | Expected Signal |
|---|---|---|
| S-H (thiol) | FT-IR | 2500–2600 cm⁻¹ |
| N-H (amine) | ¹H NMR | δ 1.5–2.5 ppm |
| C=O (ketone) | ¹³C NMR | δ 200–210 ppm |
Q. Table 2: Computational Parameters for DFT Studies
| Parameter | Value |
|---|---|
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | PCM (Water) |
| Convergence | Tight (10⁻⁶ a.u.) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
